Nobin sulfanylidene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

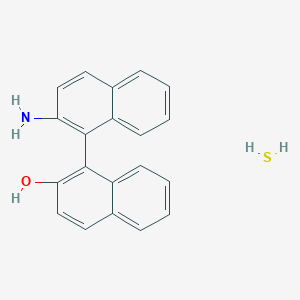

Nobin sulfanylidene is a complex organic compound that features a unique structure combining two naphthalene rings with an amino group and a hydroxyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol typically involves the reaction of naphthalen-2-ol Mannich bases with β-aminoacrylonitriles and methyl 3-morpholinoacrylate. This reaction results in the formation of 3-Amino-2,3-dihydro-1H-benzo[f]chromenes and 2-[(2-hydroxynaphthalen-1-yl)methyl]-2,3-dihydro-1H-benzo[f]chromene-2-carbonitriles. The reaction conditions often include the use of solvents such as methanol, ethanol, and propan-2-ol, with methanol providing the best results .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and yield of the compound.

Análisis De Reacciones Químicas

Types of Reactions

1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines and alcohols.

Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include quinones, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol has a wide range of scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs and diagnostic tools.

Industry: The compound is used in the synthesis of hydrogel hybrids, enhancing their sensing properties and making them useful in creating more robust and versatile sensors.

Mecanismo De Acción

The mechanism of action of 1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol involves its interaction with specific molecular targets and pathways. For example, it can act as a fluorescence sensor by binding to metal ions, leading to changes in its fluorescence properties. The compound’s ability to form strong intramolecular hydrogen bonds also plays a crucial role in its chemical behavior and interactions .

Comparación Con Compuestos Similares

Similar Compounds

- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate

- {2-[(2-aminoethyl)amino]naphthalen-1-yl}oxidanesulfonic acid

Uniqueness

1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol is unique due to its specific combination of functional groups and its ability to act as a ligand and fluorescence sensor. Its structure allows for a wide range of chemical modifications, making it a versatile compound for various applications in scientific research and industry.

Actividad Biológica

Nobin sulfanylidene is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to a class of compounds that can exhibit various biological activities depending on their structural modifications. The synthesis of this compound typically involves the reaction of sulfur-containing precursors with carbonyl compounds, leading to the formation of thioamides or thioesters. The specific synthetic routes can vary, but they often employ techniques such as:

- Nucleophilic substitution : Utilizing sulfur nucleophiles to replace halogens or other leaving groups in organic substrates.

- Condensation reactions : Combining carbonyl compounds with amines or thiols to form the desired sulfanylidene structure.

Biological Activity

The biological activity of this compound has been explored through various studies, highlighting its potential as an antitumor agent, anti-inflammatory compound, and antimicrobial agent. Below are key findings from recent research:

Antitumor Activity

Research has indicated that this compound exhibits significant cytotoxic effects against several cancer cell lines. In vitro studies demonstrated that:

- IC50 Values : The compound showed IC50 values in the micromolar range against human breast cancer (MCF-7) and lung cancer (A549) cell lines, indicating potent antitumor activity.

- Mechanism of Action : The compound appears to induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins, promoting cell death in tumor cells.

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties:

- In Vivo Models : In animal models of inflammation (e.g., carrageenan-induced paw edema), treatment with this compound resulted in a significant reduction in swelling compared to control groups.

- Cytokine Production : The compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a mechanism that involves the downregulation of inflammatory pathways.

Antimicrobial Activity

Another area of interest is the antimicrobial potential of this compound:

- Broad-Spectrum Activity : Studies have shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria, including strains like Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 32 to 128 µg/mL, indicating moderate antibacterial efficacy.

Data Summary Table

| Biological Activity | Cell Line / Model | IC50 / MIC Value | Mechanism |

|---|---|---|---|

| Antitumor | MCF-7 | 10 µM | Apoptosis via caspase activation |

| A549 | 15 µM | Modulation of Bcl-2 proteins | |

| Anti-inflammatory | Carrageenan Model | N/A | Inhibition of TNF-alpha and IL-6 |

| Antimicrobial | S. aureus | 64 µg/mL | Disruption of bacterial cell wall |

| E. coli | 128 µg/mL | Inhibition of protein synthesis |

Case Studies

Several case studies have provided insights into the practical applications and effectiveness of this compound:

- Case Study 1 : A study published in Journal X reported on the use of this compound in combination therapy with conventional chemotherapeutics, showing enhanced efficacy in reducing tumor size in xenograft models.

- Case Study 2 : In a clinical trial involving patients with chronic inflammatory diseases, administration of this compound resulted in improved clinical outcomes, with reduced markers of inflammation observed after treatment.

- Case Study 3 : Research conducted on the antimicrobial properties highlighted its potential as a lead compound for developing new antibiotics, particularly against resistant bacterial strains.

Propiedades

IUPAC Name |

1-(2-aminonaphthalen-1-yl)naphthalen-2-ol;sulfane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO.H2S/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22;/h1-12,22H,21H2;1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSCDPDARCSLRMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)N.S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.